molecular formula C9H16N2O2 B11909677 Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B11909677
M. Wt: 184.24 g/mol
InChI Key: NPRJZFPRCHQZLI-UHFFFAOYSA-N
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Description

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated derivatives.

Scientific Research Applications

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to its antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, including antitumor and kinase inhibitory activities.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific ring fusion pattern and the presence of a carboxylate group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3

InChI Key

NPRJZFPRCHQZLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN2CCCC2CN1

Origin of Product

United States

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